molecular formula C11H13NO2 B2906774 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid CAS No. 1367678-37-2

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid

Cat. No.: B2906774
CAS No.: 1367678-37-2
M. Wt: 191.23
InChI Key: GEVOBHKXEWNCDY-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS 1367678-37-2) is a high-purity chemical compound offered for research purposes. With the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol, this benzazepine-based structure serves as a key synthetic intermediate in medicinal chemistry . Compounds based on the tetrahydro-1-benzazepine core are of significant research interest due to their potential as selective antagonists for vasopressin receptors (V1A and V2) . Such receptors are implicated in various physiological processes, and antagonists are investigated for their potential therapeutic applications in conditions like heart failure, hypertension, and hyponatremia . The structural motif is also explored for the development of novel antiparasitic agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6,10,12H,3,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVOBHKXEWNCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the desired benzazepine structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzazepine derivatives have been shown to inhibit certain enzymes involved in disease pathways, contributing to their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2,3,4,5-Tetrahydro-1H-3-benzazepine-2-carboxylic Acid Hydrochloride (CAS 188990-16-1)
  • Molecular Formula: C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • Key Differences : The nitrogen atom in the azepine ring is at position 3 (vs. position 1 in the target compound), and the molecule exists as a hydrochloride salt. This modification increases polarity and solubility in aqueous media. Safety data indicate hazards for skin/eye irritation (H315, H319) .
2,3,4,5-Tetrahydro-1H-2-benzazepine-8-carboxylic Acid (CAS 387876-66-6)
  • Molecular Formula: C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Key Differences : Despite sharing the same molecular formula and weight as the target compound, the carboxylic acid group is at position 8 on the benzene ring (vs. position 2 on the azepine). This positional isomerism may alter electronic properties and intermolecular interactions .
2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic Acid
  • Molecular Formula: C₁₁H₁₁NO₃
  • Molecular Weight : 205.21 g/mol
  • The carboxylic acid is at position 4, further diversifying its reactivity profile compared to the target compound .

Comparative Table of Key Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties
Target Compound (1367678-37-2) C₁₁H₁₃NO₂ 191.23 1-benzazepine-2-carboxylic acid Limited safety data; out of stock
3-Benzazepine HCl (188990-16-1) C₁₁H₁₄ClNO₂ 227.69 3-benzazepine-2-carboxylic acid Hazardous (skin/eye irritation)
2-Benzazepine-8-carboxylic Acid C₁₁H₁₃NO₂ 191.23 2-benzazepine-8-carboxylic acid Structural isomer; same MW as target
2-Oxo-4-carboxylic Acid C₁₁H₁₁NO₃ 205.21 2-oxo-4-carboxylic acid Ketone group enhances reactivity

Biological Activity

2,3,4,5-Tetrahydro-1H-1-benzazepine-2-carboxylic acid (CAS No. 1367678-37-2) is a bicyclic compound that has attracted attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C11_{11}H13_{13}NO2_{2}
  • Molecular Weight : 191.23 g/mol
  • IUPAC Name : this compound
  • InChI Key : N/A

Biological Activity Overview

The biological activity of this compound has been explored mainly in the context of its derivatives and related compounds. The following sections detail the specific biological activities reported in literature.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzazepines have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain benzazepine derivatives possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of benzazepine derivatives has been documented in several studies. For example:

  • A derivative of benzazepine was shown to inhibit cell proliferation in human leukemia cells through apoptosis induction .
  • Another study highlighted the cytotoxic effects of related compounds on breast cancer cell lines, suggesting a mechanism involving cell cycle arrest .

Neuroprotective Effects

Some research indicates that benzazepine compounds may have neuroprotective properties. A specific compound was reported to reduce oxidative stress and improve neuronal survival in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antibacterial Activity

In a comparative study of various benzazepine derivatives, this compound exhibited moderate antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus .

CompoundMIC (µg/mL)Bacteria Strain
Benzazepine Derivative A16E. coli
Benzazepine Derivative B32S. aureus
2,3,4,5-Tetrahydro-1H-Benzazepine32S. aureus

Case Study 2: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of various benzazepines on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
1090
5060
10030

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepine-2-carboxylic acid, and how do reaction conditions influence yield?

  • The compound is typically synthesized via cyclization of appropriate precursors or functionalization of the benzazepine core. For example, intermediates like 2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl chloride (CAS 188990-16-1) are used in amidation or esterification reactions under controlled pH and temperature to prevent side products . Chemoselective reduction methods (e.g., using Et3SiH/I2) can optimize regioselectivity, as demonstrated in analogous thiophene-carboxylic acid syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • <sup>1</sup>H/ <sup>13</sup>C NMR is essential for confirming the benzazepine ring structure and carboxylic acid proton environment. IR spectroscopy verifies the C=O stretch (~1700 cm<sup>-1</sup>) and O-H absorption (~2500-3300 cm<sup>-1</sup>). LC-MS or HRMS is recommended for molecular weight confirmation (MW: 191.23 g/mol) .

Q. How should researchers handle storage and stability concerns for this compound?

  • Store under inert atmosphere (argon/nitrogen) at room temperature to minimize degradation. The hydrochloride salt derivative (CAS 188990-16-1) is more stable but requires protection from moisture and light .

Advanced Research Questions

Q. What analytical methods are validated for quantifying impurities in this compound?

  • Reverse-phase HPLC with UV detection (e.g., C18 columns) is standard. Pharmacopeial methods for related benzazepines specify gradient elution with mobile phases like acetonitrile-phosphate buffer (pH 2.5). Impurities (e.g., esterified byproducts) are quantified against reference standards, with acceptance criteria ≤0.5% for individual impurities and ≤2.0% total .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) are effective for separating stereoisomers. For example, USP methods for benazepril-related compounds use CSPs to resolve (3R)- and (3S)-isomers, with retention time differences ≥1.5 minutes .

Q. What strategies address contradictions in reported biological activities of benzazepine-carboxylic acid derivatives?

  • Structural analogs (e.g., 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-2-one) show anti-inflammatory activity, but discrepancies in potency may arise from substituent positioning. Computational docking studies (e.g., using AutoDock Vina) and SAR analysis of the carboxylic acid group’s electronic effects can clarify mechanisms .

Q. How can researchers design stability-indicating assays for this compound under stress conditions?

  • Perform forced degradation studies:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : 3% H2O2 at room temperature.
  • Photolysis : Exposure to UV light (ICH Q1B guidelines).
    • Monitor degradation products via HPLC-MS and compare to impurity profiles in Pharmacopeial standards .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis OptimizationTemperature: 0–25°C; pH 6–8; inert atmosphere
Purity AnalysisHPLC: C18 column, 220 nm detection, acetonitrile/0.1% TFA gradient
Chiral ResolutionCSP: Cellulose tris(3,5-dimethylphenylcarbamate); flow rate: 1.0 mL/min
Stability StudiesForced degradation in 0.1M HCl/NaOH, 3% H2O2, UV light (λ=365 nm)

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